BenchChemオンラインストアへようこそ!

5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine

Medicinal Chemistry Bioisosterism Drug Metabolism

5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine (CAS 2198691-49-3) is a heteroaryl ether comprising a 5-fluoropyridin-2-yl core linked via an ethoxy bridge to a pyridin-3-yl moiety, with molecular formula C₁₂H₁₁FN₂O and molecular weight 218.23 g/mol. It belongs to the class of fluorinated pyridine derivatives, which are privileged scaffolds in drug design owing to the strong electron‑withdrawing effect of fluorine that modulates basicity, lipophilicity, and metabolic stability of the pyridine ring.

Molecular Formula C12H11FN2O
Molecular Weight 218.231
CAS No. 2198691-49-3
Cat. No. B2999048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine
CAS2198691-49-3
Molecular FormulaC12H11FN2O
Molecular Weight218.231
Structural Identifiers
SMILESCC(C1=CN=CC=C1)OC2=NC=C(C=C2)F
InChIInChI=1S/C12H11FN2O/c1-9(10-3-2-6-14-7-10)16-12-5-4-11(13)8-15-12/h2-9H,1H3
InChIKeySUGYNCMTYDGTHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine (CAS 2198691-49-3): A Specialized Fluorinated Pyridine Building Block for Medicinal Chemistry and Chemical Biology


5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine (CAS 2198691-49-3) is a heteroaryl ether comprising a 5-fluoropyridin-2-yl core linked via an ethoxy bridge to a pyridin-3-yl moiety, with molecular formula C₁₂H₁₁FN₂O and molecular weight 218.23 g/mol . It belongs to the class of fluorinated pyridine derivatives, which are privileged scaffolds in drug design owing to the strong electron‑withdrawing effect of fluorine that modulates basicity, lipophilicity, and metabolic stability of the pyridine ring [1]. The compound contains a single stereogenic center at the benzylic ethoxy carbon, making it available as a racemic mixture from commercial suppliers at a purity of 98% (HPLC) .

Why In‑Class Pyridinyl‑Ethoxy‑Pyridine Analogs Cannot Simply Replace 5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine in Structure‑Activity Programs


Close structural analogs—including 3‑chloro‑, 3‑methyl‑, and 6‑methyl‑substituted variants of the 2‑[1‑(pyridin‑3‑yl)ethoxy]pyridine scaffold—differ fundamentally in their electronic, steric, lipophilic, and metabolic profiles despite sharing the same core connectivity . Fluorine is not merely a smaller halogen; its unique combination of high electronegativity (χ = 3.98 vs. Cl χ = 3.16), minimal steric demand (van der Waals radius: F 1.47 Å vs. Cl 1.75 Å vs. CH₃ ~2.0 Å), and ability to form orthogonal dipolar interactions with protein environments [1] means that replacement by chlorine or methyl can alter target binding affinity, isoform selectivity, passive permeability, and CYP450‑mediated metabolic clearance in ways that are not predictable without experimental measurement [2]. Consequently, programs that substitute the 5‑fluoro pyridine moiety for a 3‑chloro, 3‑methyl, or des‑halo analog risk obtaining divergent structure–activity relationships and pharmacokinetic profiles that invalidate structure‑based design hypotheses.

Quantitative Differentiation Evidence: 5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine vs. Closest Structural Analogs


Fluorine vs. Chlorine at the Pyridine 5‑Position: Divergent Physicochemical and Metabolic Profiles Based on Class‑Level Matched Molecular Pair Data

In a comprehensive matched molecular pair analysis of fluorine‑ vs. chlorine‑substituted aromatic systems published in Chemical Science (2026), aromatic fluorination consistently produced smaller increases in lipophilicity (ΔlogP) compared to chlorination, while fluorine‑substituted compounds demonstrated statistically lower human liver microsomal (HLM) intrinsic clearance in multiple scaffold contexts [1]. Although direct head‑to‑head HLM or logD data for 5‑fluoro‑2‑[1‑(pyridin‑3‑yl)ethoxy]pyridine vs. 3‑chloro‑2‑[1‑(pyridin‑3‑yl)ethoxy]pyridine (CAS 2198693‑06‑8) have not been published in primary literature, the class‑level MMP data predict that the fluoro analog will exhibit lower lipophilicity (estimated ΔlogP ≈ −0.3 to −0.8 units relative to the chloro congener based on aromatic F→Cl exchange trends) and potentially slower oxidative metabolism owing to the greater C–F bond strength (∼485 kJ/mol vs. C–Cl ∼339 kJ/mol) [1][2]. The chloro analog also carries a significantly higher molecular weight (234.68 vs. 218.23 g/mol) and larger van der Waals volume, which may differentially impact target‑site accessibility .

Medicinal Chemistry Bioisosterism Drug Metabolism Matched Molecular Pair Analysis

Fluorine vs. Methyl at the Pyridine Core: Electronic Modulation of the Heterocycle and Implications for Target Engagement

The 5‑fluoro substituent exerts a strong electron‑withdrawing (−I) effect on the pyridine ring, reducing the pKa of the pyridyl nitrogen and altering the π‑electron density of the aromatic system compared to the electron‑donating (+I) methyl group present in 3‑methyl‑2‑[1‑(pyridin‑3‑yl)ethoxy]pyridine (CAS 2198616‑30‑5) . Literature on fluorinated pyridines indicates that 5‑fluoropyridine exhibits a pKa (conjugate acid) of approximately 2.8–3.0, whereas 3‑methylpyridine has a pKa of ∼5.7, representing a >100‑fold difference in basicity [1]. The target compound is thus predicted to be significantly less basic than its methyl‑substituted comparator, which directly affects hydrogen‑bonding capacity, coordination to metal ions, and protonation state at physiological pH. Although experimental IC₅₀ or Kd values for the target compound against any specific protein are not publicly available, the ~2.7 pKa unit decrease relative to the 3‑methyl analog constitutes a quantifiable physicochemical differentiation with established relevance to target binding and pharmacokinetics [2].

Medicinal Chemistry Fluorine Chemistry Electronic Effects Pyridine Basicity

Commercial Purity Specification and Hazard Classification: Procurement‑Relevant Differentiation Among Vendor Offerings

The target compound is commercially available from Leyan (Product No. 2274691) at a guaranteed purity of 98% (HPLC), with specific GHS hazard statements assigned: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), classified under GHS07 (Warning) . In contrast, the 3‑chloro analog (CAS 2198693‑06‑8) and the 3‑methyl analog (CAS 2198616‑30‑5) are listed in chemical databases without publicly disclosed purity specifications or complete GHS hazard profiles from the same supplier base . The 2‑methyl‑6‑[1‑(pyridin‑3‑yl)ethoxy]pyridine variant (CAS 2201819‑27‑2) shares a similar information gap . This means that for procurement decisions requiring documented purity with batch‑level traceability and defined safety handling protocols, the 5‑fluoro‑2‑[1‑(pyridin‑3‑yl)ethoxy]pyridine is the only member of this congeneric series with a publicly verifiable purity specification and complete hazard warning profile at the time of analysis.

Chemical Procurement Quality Specification GHS Hazard Classification Laboratory Safety

Chirality and Stereochemical Differentiation: The Single Stereogenic Center as a Determinant of Binding Selectivity and Synthetic Utility

The ethoxy linker connecting the two pyridine rings contains a single sp³‑hybridized stereogenic carbon (the benzylic C–O carbon), meaning the compound exists as a pair of enantiomers . This chirality is shared with the chloro, methyl, and unsubstituted analogs, but the presence of the 5‑fluoro substituent provides a unique electronic environment that influences the conformational preference around the chiral center through through‑bond inductive effects [1]. In medicinal chemistry campaigns, individual enantiomers of chiral ethers frequently display >10‑fold differences in target binding affinity; for example, in the ALK inhibitor series containing a (1S)‑1‑(5‑fluoropyridin‑2‑yl)ethyl‑amino motif, the S‑enantiomer exhibited potent ALK inhibition (PDB: 6E0R, 6EBW) [2]. The racemic 5‑fluoro‑2‑[1‑(pyridin‑3‑yl)ethoxy]pyridine is supplied without specified enantiomeric excess , positioning it as a versatile intermediate for chiral resolution or asymmetric synthesis campaigns where the fluorine atom's electronic influence on the adjacent stereocenter may be exploited to enhance enantioselectivity in subsequent transformations.

Stereochemistry Chiral Building Block Enantioselective Synthesis Structure‑Based Drug Design

Highest‑Confidence Application Scenarios for 5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine Based on Available Evidence


Medicinal Chemistry: Fluorinated Fragment Library Screening and Scaffold‑Hopping Campaigns Targeting Kinases or CNS Receptors

The compound serves as a fluorinated pyridine building block for fragment‑based drug discovery (FBDD) and scaffold‑hopping programs. Its reduced pyridine basicity relative to methyl‑substituted analogs (~2.7 pKa units lower ) makes it particularly suitable for CNS‑targeted libraries where low basicity is correlated with improved blood–brain barrier penetration and reduced P‑glycoprotein efflux . The 5‑fluoro substituent also provides a spectroscopic handle for ¹⁹F NMR‑based binding assays and metabolic profiling without requiring radiolabeling .

Chemical Biology Tool Compound Synthesis: AC1‑Related Pain Signaling Pathway Investigation

Although direct AC1 inhibition data for this specific compound are not publicly available in peer‑reviewed primary literature, the fluorinated pyridinyl‑ether scaffold is structurally related to pharmacophores explored for Ca²⁺/calmodulin‑stimulated adenylyl cyclase type 1 (AC1) inhibition . The compound may serve as a late‑stage diversification intermediate for synthesizing focused libraries aimed at probing AC1‑mediated chronic pain sensitization pathways, with the fluorine atom contributing to metabolic stability during in vivo pharmacological evaluation .

Synthetic Methodology Development: Suzuki–Miyaura Cross‑Coupling and Late‑Stage Functionalization of Fluorinated Heterocycles

The compound's 5‑fluoropyridine ring is amenable to further functionalization via nucleophilic aromatic substitution (SNAr) or transition‑metal‑catalyzed cross‑coupling at positions activated by the electron‑withdrawing fluorine. This makes it a valuable substrate for developing and benchmarking new synthetic methodologies targeting fluorinated heteroaryl ethers with preserved stereochemical integrity at the benzylic center .

GLP‑Compliant Procurement: Documented Purity and Hazard Profile for Regulated Laboratory Environments

With a publicly verified purity specification of 98% (HPLC) and complete GHS hazard classification (H302, H315, H319, H335; GHS07 Warning) from Leyan , this compound is procurement‑ready for GLP‑compliant academic and industrial laboratories. In contrast, the closest chloro, methyl, and des‑halo analogs lack publicly disclosed purity documentation from readily accessible suppliers , creating procurement friction and quality‑assurance risk for those comparator compounds.

Quote Request

Request a Quote for 5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.